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Compound of Interest

Compound Name: 2,6-Dichlorophenethylamine

Cat. No.: B084834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic

data for 2,6-Dichlorophenethylamine. Due to the limited availability of direct experimental

spectra for this specific compound in public databases, this guide synthesizes data from

analogous compounds and established spectroscopic principles to offer a robust analytical

profile. It is intended to assist researchers in the identification, characterization, and quality

control of 2,6-Dichlorophenethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,6-
Dichlorophenethylamine by providing information about the chemical environment of its

hydrogen (¹H) and carbon (¹³C) atoms. The predicted chemical shifts are based on the analysis

of similar compounds, including phenethylamine and 2,6-disubstituted aromatic systems.

Predicted ¹H NMR Data
The ¹H NMR spectrum of 2,6-Dichlorophenethylamine is expected to show distinct signals for

the aromatic and ethylamine protons. The symmetry of the 2,6-dichloro-substituted ring will

simplify the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-Dichlorophenethylamine
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-3, H-5 ~ 7.25 - 7.35 Doublet (d) 2H

H-4 ~ 7.05 - 7.15 Triplet (t) 1H

-CH₂- (benzylic) ~ 3.00 - 3.10 Triplet (t) 2H

-CH₂- (amino) ~ 2.85 - 2.95 Triplet (t) 2H

-NH₂ ~ 1.5 - 2.5 Broad Singlet 2H

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reflect the carbon framework of the molecule, with the chemical

shifts influenced by the electronegative chlorine atoms and the ethylamine side chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Dichlorophenethylamine

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (ipso) ~ 138 - 140

C-2, C-6 (C-Cl) ~ 134 - 136

C-3, C-5 ~ 128 - 130

C-4 ~ 127 - 129

-CH₂- (benzylic) ~ 38 - 40

-CH₂- (amino) ~ 42 - 44

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in 2,6-
Dichlorophenethylamine. The spectrum is expected to show characteristic absorption bands

for the primary amine, the aromatic ring, and the carbon-chlorine bonds.

Table 3: Expected Characteristic IR Absorption Bands for 2,6-Dichlorophenethylamine

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Vibration

N-H Stretch (Amine) 3300 - 3500 Medium (two bands)
Asymmetric &

Symmetric Stretch

Aromatic C-H Stretch 3000 - 3100 Medium to Weak Stretch

Aliphatic C-H Stretch 2850 - 2960 Medium Stretch

N-H Bend (Amine) 1580 - 1650 Medium to Strong Scissoring

Aromatic C=C Stretch 1450 - 1600 Medium to Weak Ring Stretch

C-N Stretch (Aliphatic) 1020 - 1250 Medium to Weak Stretch

C-Cl Stretch 600 - 800 Strong Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2,6-Dichlorophenethylamine, aiding in its identification and structural confirmation. The

presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular

ion and any chlorine-containing fragments.

Table 4: Expected Mass Spectrometry Data for 2,6-Dichlorophenethylamine
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m/z Value Interpretation Notes

189/191/193 [M]⁺˙ (Molecular Ion)

Expected isotopic pattern for

two chlorine atoms (approx.

9:6:1 ratio).

160/162 [M - CH₂NH₂]⁺
Fragment resulting from

benzylic cleavage.

30 [CH₂NH₂]⁺
Common fragment from

cleavage of the Cα-Cβ bond.

Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a solid organic

compound like 2,6-Dichlorophenethylamine.

NMR Data Acquisition (¹H and ¹³C)
Sample Preparation:

Weigh approximately 5-10 mg of 2,6-Dichlorophenethylamine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis is required.

Instrument Parameters (General):

Spectrometer: 300 MHz or higher field strength NMR spectrometer.

¹H NMR:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds
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Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

¹³C NMR:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more, depending on concentration)

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent

peak.

FT-IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of solid 2,6-Dichlorophenethylamine onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters (General):

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16-32

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2,6-Dichlorophenethylamine (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Method (General):

Injection Volume: 1 µL

Inlet Temperature: 250 °C

Carrier Gas: Helium

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then

ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Mass Spectrometry (MS) Method (General):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 30 - 300 amu.

Ion Source Temperature: 230 °C.
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Data Analysis:

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to 2,6-
Dichlorophenethylamine.

Examine the mass spectrum of this peak to determine the molecular ion and

fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

compound like 2,6-Dichlorophenethylamine.
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Spectroscopic Analysis Workflow for 2,6-Dichlorophenethylamine

Sample: 2,6-Dichlorophenethylamine
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Caption: Workflow for the spectroscopic analysis of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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